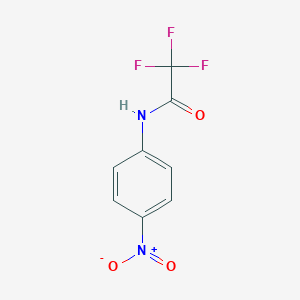

2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2,2,2-trifluoro-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O3/c9-8(10,11)7(14)12-5-1-3-6(4-2-5)13(15)16/h1-4H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMWCZBKCOBVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346914 | |

| Record name | 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404-27-3 | |

| Record name | 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoroacetamido)nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide

Introduction

2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide, with CAS Number 404-27-3, is a specialized organic compound that serves as a valuable intermediate in synthetic chemistry and a potential scaffold in medicinal chemistry.[1] Its structure is characterized by three key functional moieties: a p-nitrophenyl ring, an amide linkage, and a trifluoroacetyl group. The interplay between the strong electron-withdrawing nature of the nitro group and the trifluoromethyl group significantly influences the molecule's reactivity, acidity, and spectroscopic properties. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and handling, designed for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Structural Properties

The foundational properties of a chemical entity are critical for its application in experimental settings. This compound is typically a yellow solid, reflecting the chromophoric nature of the nitrophenyl group.[1] The trifluoromethyl group imparts increased lipophilicity and metabolic stability, traits highly desirable in drug design.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 404-27-3 | [1] |

| Molecular Formula | C₈H₅F₃N₂O₃ | [1] |

| Molecular Weight | 234.13 g/mol | [1] |

| Appearance | Yellow Solid | [1] |

| Storage | 2-8°C, Refrigerator | [1] |

| Synonyms | N-(p-Nitrophenyl)-2,2,2-trifluoroacetamide, 4-Nitrotrifluoroacetanilide |[1] |

Synthesis and Purification

The synthesis of this compound is achieved through a standard nucleophilic acyl substitution reaction. The primary amine of 4-nitroaniline acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride.

Rationale for Synthetic Strategy

The selection of 4-nitroaniline as the starting material is straightforward. The trifluoroacetylation step is highly efficient due to the electron-deficient nature of the acylating agent, which is activated by the three fluorine atoms. When using trifluoroacetyl chloride, a non-nucleophilic base like triethylamine or pyridine is typically included to scavenge the HCl byproduct.[2] Using trifluoroacetic anhydride avoids the generation of a strong acid, yielding trifluoroacetic acid as a byproduct, which can often be removed during aqueous workup. Purification is generally accomplished via recrystallization, leveraging the compound's solid nature and likely poor solubility in non-polar solvents.

Proposed Synthetic Workflow

The workflow involves the reaction of the starting materials, followed by an aqueous workup to remove byproducts and unreacted reagents, and finally purification to yield the final product.

Caption: Mechanism for the basic hydrolysis of the amide bond.

Reduction of the Nitro Group

A synthetically crucial reaction is the reduction of the nitro group to a primary amine. This transformation converts the relatively inert nitro-substituted compound into a versatile building block, 2,2,2-Trifluoro-N-(4-aminophenyl)acetamide. This aniline derivative can then undergo a wide range of subsequent reactions, such as diazotization, acylation, or alkylation, making it a key step in the synthesis of more complex molecules, including active pharmaceutical ingredients. Common reagents for this reduction include catalytic hydrogenation (H₂ over Pd/C) or metal-acid systems like Sn/HCl.

Acidity and N-H Reactivity

The amide proton (N-H) is significantly acidic. This is a direct consequence of the powerful inductive electron withdrawal by both the trifluoroacetyl group and the p-nitrophenyl ring. The resulting conjugate base is well-stabilized by resonance. This enhanced acidity allows the compound to be deprotonated by moderately strong bases, and the resulting anion can act as a nucleophile in reactions such as Michael additions (hydroamidation). [3]

Applications in Research and Development

-

Synthetic Intermediate: As highlighted, the ability to reduce the nitro group to an amine is a primary application, providing access to functionalized aniline derivatives. [4][5]* Drug Discovery Scaffold: The trifluoromethyl group is a well-known bioisostere for other groups and can enhance properties like metabolic stability, membrane permeability, and binding affinity. Acetamide derivatives, in general, have been explored for a wide range of biological activities, including antibacterial effects. [6][7]This compound, therefore, represents a potential starting point for library synthesis in drug discovery programs.

-

Chemical Probe: The p-nitrophenyl group can act as a chromophore, potentially allowing the compound or its derivatives to be used in colorimetric assays.

Safety and Handling

While a specific safety data sheet for this exact compound is not widely available, data from structurally similar compounds provide a strong basis for safe handling protocols.

Table 3: Anticipated Hazard Profile

| Hazard Type | Statement | Basis (Analog Compounds) |

|---|---|---|

| Acute Toxicity | May be harmful if swallowed. | Acetanilide,[8] Chloro-N-nitrophenyl-acetamides |

| Skin Irritation | Causes skin irritation. | Nitroacetanilide,[9] Trifluoroacetamide [10] |

| Eye Irritation | Causes serious eye irritation. | Nitroacetanilide,[9] Trifluoroacetamide [10] |

| Respiratory Irritation | May cause respiratory irritation. | Nitroacetanilide,[9] Trifluoroacetamide [10]|

Core Handling Requirements:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. [10]* Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [10]* Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C. [1][9]* Incompatibilities: Avoid contact with strong oxidizing agents. [9][11]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of N-(2-fluoro-4-nitrophenyl)acetamide.

- CDH Fine Chemical. (n.d.). 2,2,4-TRIFLUOROACETAMIDE CAS NO 354-38-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Smajlagić, A., et al. (2020). Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate.

- BOC Sciences. (n.d.). CAS 126434-07-9 2,2,2-Trichloro-N-methyl-N-(4-nitrophenyl)acetamide.

- Cayman Chemical. (2025). Safety Data Sheet: 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

- NIST. (n.d.). Acetamide, 2,2,2-trifluoro-N-phenyl-. NIST WebBook.

- The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.

- Georgia Southern University. (n.d.). Hydroamidation with Acetamides and Trifluoroacetamides. Georgia Southern Commons.

- MDPI. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate.

- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.

- PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide.

- Wen, Y.-H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications.

- precisionFDA. (n.d.). ACETAMIDE, 2,2,2-TRIFLUORO-N-(4-FLUORO-2-METHOXY-5-NITROPHENYL)-.

- Pharmaffiliates. (n.d.). N-(p-Nitrophenyl)-2,2,2-trifluoroacetamide.

- Fisher Scientific. (2025). Safety Data Sheet: 4'-Nitroacetanilide.

- Wikipedia. (n.d.). 4-Nitroacetanilide.

- MDPI. (n.d.). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis.

- Carl ROTH. (n.d.). Safety Data Sheet: Acetanilide.

- Yalcin, S., et al. (2015). Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA). ResearchGate.

- ResearchGate. (n.d.). Mechanism of hydrolysis in acetonitrile of p-nitrophenyl....

- University Course Material. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- SpectraBase. (n.d.). 2,2,2-Trifluor-N-phenyl-acetamide - Optional[19F NMR] - Chemical Shifts.

- PubMed Central. (n.d.). 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide.

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

- ChemRxiv. (n.d.). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside.

- Angene Chemical. (2025). Safety Data Sheet: 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide.

- ResearchGate. (n.d.). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.

- Thermo Fisher Scientific. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.

- PubMed. (2009). Hydrolysis of p-nitrophenyl esters in mixtures of water and a fluorous solvent.

- SciELO. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.

- University Course Material. (n.d.). Infrared Spectroscopy.

- BLD Pharm. (n.d.). 2-Chloro-N-(4-nitrophenyl)acetamide.

- ChemicalBook. (n.d.). 2'-NITROACETANILIDE Product Description.

- MedchemExpress.com. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. rsc.org [rsc.org]

- 3. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 4. researchgate.net [researchgate.net]

- 5. jcbsc.org [jcbsc.org]

- 6. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis | MDPI [mdpi.com]

- 7. scielo.br [scielo.br]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. 552-32-9 CAS MSDS (2'-NITROACETANILIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Technical Monograph: 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide

CAS: 404-27-3 | Molecular Formula:

Part 1: Executive Summary & Structural Logic

This guide serves as a technical blueprint for the synthesis, characterization, and pharmacological application of 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide (TFNA).[1] While structurally related to the common laboratory reagent 4'-nitroacetanilide, the introduction of the trifluoromethyl (

Why this molecule matters:

-

Acidity & Hydrogen Bonding: The strong electron-withdrawing effect of the

group (Hammett -

Metabolic Stability: The

group blocks metabolic hydrolysis at the amide bond more effectively than a methyl group, a principle widely used in optimizing the half-life of non-steroidal anti-androgens.[1] -

Proteomic Probing: TFNA serves as a reference standard for investigating trifluoroacetylated lysine residues in mass spectrometry-based proteomics.[1]

Part 2: Physicochemical Profiling

Before initiating synthesis or biological assays, the researcher must understand the electronic landscape of TFNA.[1]

| Property | Value/Characteristic | Mechanistic Implication |

| Molecular Weight | 234.13 g/mol | Fragment-sized for Ligand Efficiency (LE) calculations.[1] |

| LogP (Predicted) | ~2.1 - 2.4 | Moderate lipophilicity; membrane permeable.[1] |

| Amide pKa | ~10.5 (Estimated) | Significantly more acidic than acetanilide (~14).[1] The |

| H-Bond Donor | 1 (Amide NH) | Highly polarized; critical for interaction with Thr877 or Asn705 in AR.[1] |

| Melting Point | Solid (Crystal) | High crystallinity due to strong intermolecular H-bonding networks ( |

Part 3: Optimized Synthetic Protocol

Objective: Synthesis of TFNA via Nucleophilic Acyl Substitution. Standard: >98% Purity by HPLC/NMR.

Reagents & Setup

-

Substrate: 4-Nitroaniline (1.0 eq) - Ensure finely ground to maximize surface area.[1]

-

Acylating Agent: Trifluoroacetic Anhydride (TFAA) (1.2 eq) - Use freshly distilled if older than 6 months.[1]

-

Base: Pyridine (1.5 eq) or Triethylamine (TEA).

-

Solvent: Dichloromethane (DCM) (Anhydrous).[1]

-

Atmosphere:

or Argon balloon.[1]

Step-by-Step Methodology

-

Activation: In a flame-dried round-bottom flask, dissolve 4-Nitroaniline (10 mmol) in anhydrous DCM (20 mL). Add Pyridine (15 mmol). Cool the system to 0°C using an ice bath.

-

Why: Cooling controls the exotherm of the reaction; Pyridine acts as an acid scavenger (HBr/HCl equivalent) to drive equilibrium.[1]

-

-

Acylation: Add TFAA (12 mmol) dropwise over 15 minutes via a syringe pump or pressure-equalizing dropping funnel.

-

Observation: The solution may darken slightly; fuming is possible if moisture is present.[1]

-

-

Propagation: Allow the reaction to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (30% EtOAc in Hexanes).[1] The starting aniline spot (

) should disappear.[1] -

Quenching: Pour the reaction mixture into ice-cold 1M HCl (50 mL).

-

Why: This protonates the excess pyridine, forcing it into the aqueous layer.[1]

-

-

Extraction & Workup:

-

Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield pale yellow/white needles.[1]

Synthesis Workflow Diagram

Caption: Optimized workflow for the synthesis of this compound ensuring removal of acidic byproducts.

Part 4: Analytical Characterization

To validate the structure, specific spectral signatures must be confirmed.[1]

1. Proton NMR (

-

11.5 ppm (s, 1H, NH): The amide proton will be significantly downfield compared to non-fluorinated acetanilide (~10 ppm) due to the electron-withdrawing

- 8.25 ppm (d, 2H, Ar-H): Protons ortho to the Nitro group.

- 7.95 ppm (d, 2H, Ar-H): Protons ortho to the Amide group.

2. Fluorine NMR (

- -75 ppm (s, 3F): Diagnostic singlet for the trifluoromethyl group.[1]

3. Infrared Spectroscopy (FT-IR):

-

1700-1720 cm⁻¹: Carbonyl (C=O) stretch.[1] Shifted to higher wavenumber (stiffer bond) due to fluorine induction compared to standard amides (~1680 cm⁻¹).[1]

-

1350, 1530 cm⁻¹: Nitro (

) symmetric and asymmetric stretches.[1]

Part 5: Medicinal Chemistry & Application

TFNA is not just a chemical intermediate; it is a simplified pharmacophore model for Androgen Receptor (AR) antagonists.[1]

Mechanism of Action Context

Modern anti-androgens (e.g., Flutamide, Bicalutamide) rely on an electron-deficient aromatic ring to bind to the AR-LBD. TFNA mimics this interaction:

-

The "Warhead" (

): Mimics the cyano/nitro pharmacophores found in Enzalutamide/Nilutamide.[1] It pulls electron density, facilitating -

The "Shield" (

): In drug design, replacing a methyl group with trifluoromethyl often blocks metabolic oxidation (CYP450 attack) and increases lipophilicity, aiding cellular permeability.[1] -

The "Anchor" (NH): The acidified NH serves as a critical Hydrogen Bond Donor (HBD) to the backbone carbonyl of Leu704 or Asn705 in the AR pocket.[1]

Pharmacophore Logic Diagram

Caption: Structure-Activity Relationship (SAR) mapping of TFNA within the context of Androgen Receptor binding domains.

References

-

PubChem Compound Summary. 4'-Nitro-2,2,2-trifluoroacetanilide (CAS 404-27-3).[1] National Library of Medicine.[1] [1]

-

ChemicalBook. 2,2,2-Trifluoro-4'-nitroacetanilide Properties and Suppliers.[1]

-

ResearchGate. Synthesis and crystallization of N-(4-nitrophenyl) acetamides (Comparative synthesis protocols).

-

National Institutes of Health (PMC). Androgen Receptor Structure and Function: Ligand Binding Domain Interactions.[1][1]

Sources

An In-depth Technical Guide to the Solubility of 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide in various organic solvents. In the absence of extensive published empirical data for this specific compound, this guide emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and detailed, field-proven experimental protocols for accurate solubility determination. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust understanding of solute-solvent interactions to inform their work. The guide includes a detailed methodology for the widely accepted shake-flask method, analytical quantification techniques, and a discussion of the molecular-level factors governing the dissolution of this complex molecule.

Introduction: The Importance of Solubility in a Research and Development Context

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in numerous scientific and industrial applications. For drug development professionals, solubility is a key determinant of a drug candidate's bioavailability and therapeutic efficacy. In chemical synthesis and process chemistry, understanding solubility is essential for reaction optimization, product purification, and formulation.

This compound is a molecule of interest due to its structural motifs: a trifluoroacetamide group and a nitrophenyl ring. These features are common in pharmacologically active compounds and other specialty chemicals. This guide will provide a detailed exploration of the factors influencing its solubility and a practical approach to its experimental determination.

Molecular Characterization of this compound and Its Implications for Solubility

A predictive understanding of a compound's solubility begins with an analysis of its molecular structure and the resulting physicochemical properties. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that solutes dissolve best in solvents with similar polarity and intermolecular interaction capabilities.[1][2]

Key Structural Features and Their Predicted Influence on Solubility:

-

Aromatic Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and polar.[3] This imparts a significant dipole moment to the molecule and can participate in dipole-dipole interactions and potentially weak hydrogen bonding. The presence of the nitro group is expected to enhance solubility in polar solvents.

-

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is highly electronegative and electron-withdrawing. While it can increase lipophilicity, it can also influence solubility in complex ways.[4][5] It is generally considered to be metabolically stable and can impact a molecule's binding affinity and membrane permeability.[4]

-

Acetamide Linkage (-NH-CO-): The amide group is capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group).[6] This functionality is crucial for interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

Based on this analysis, this compound is predicted to be a polar molecule with a propensity for hydrogen bonding. Therefore, it is expected to exhibit greater solubility in polar solvents, particularly those that are hydrogen bond acceptors or donors.

Rationale for Solvent Selection in Solubility Studies

The choice of solvents is a critical step in any solubility determination study. A range of solvents with varying polarities and functionalities should be selected to build a comprehensive solubility profile.

Table 1: A Selection of Organic Solvents for Solubility Screening

| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the acetamide group. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Can engage in dipole-dipole interactions and act as hydrogen bond acceptors. |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar and an excellent hydrogen bond acceptor. | |

| N,N-Dimethylformamide (DMF) | High | Highly polar and an excellent hydrogen bond acceptor. | |

| Moderately Polar | Ethyl Acetate | Moderate | Possesses a dipole moment and can act as a hydrogen bond acceptor. |

| Dichloromethane (DCM) | Low to Moderate | Can engage in dipole-dipole interactions but is not a strong hydrogen bond partner. | |

| Nonpolar | Toluene, Hexane | Low | Lacks the polarity and hydrogen bonding capability to effectively solvate the polar solute. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7][8] It involves equilibrating an excess of the solid solute with the solvent of interest over a defined period and then measuring the concentration of the dissolved solute in the resulting saturated solution.

Step-by-Step Experimental Protocol

-

Preparation of the Slurry:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvents.

-

Ensure that a visible excess of the solid remains to guarantee that a saturated solution is achieved.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient duration to reach equilibrium. A typical equilibration time is 24 to 48 hours.[7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to sediment.

-

To ensure complete removal of particulate matter, centrifuge the samples at a controlled temperature.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Visualization of the Shake-Flask Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification of Solute Concentration

Accurate quantification of the dissolved this compound is crucial for reliable solubility data. Two common and effective methods are UV-Visible (UV-Vis) spectrophotometry and High-Performance Liquid Chromatography (HPLC).

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a straightforward and often suitable method for quantifying compounds with chromophores.[9] Aromatic compounds, such as the nitrophenyl moiety in the target molecule, typically exhibit strong absorbance in the UV region.

Protocol Outline:

-

Wavelength of Maximum Absorbance (λmax) Determination: Scan a dilute solution of the compound across the UV-Vis spectrum to identify the wavelength of maximum absorbance.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to generate a calibration curve.

-

Sample Analysis: Measure the absorbance of the diluted supernatant from the solubility experiment and use the calibration curve to determine its concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for separating and quantifying components in a mixture.[10] It is particularly useful when the solvent itself has significant UV absorbance or when there is a need to confirm the purity of the dissolved compound. A reversed-phase HPLC method is generally suitable for polar molecules.

Protocol Outline:

-

Method Development: Develop an HPLC method with an appropriate column and mobile phase to achieve good separation and peak shape for the target analyte.

-

Calibration: Inject a series of standard solutions of known concentrations and construct a calibration curve by plotting peak area versus concentration.

-

Sample Injection: Inject the diluted supernatant and determine the concentration of the analyte from the calibration curve.

Interpretation of Solubility Data and Theoretical Considerations

The experimentally determined solubility values should be tabulated for easy comparison across different solvents. This data will provide a quantitative measure of the solute-solvent interactions.

Table 2: Example of a Solubility Data Summary Table

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |

| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |

| Acetone | 21.0 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 6.0 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 9.1 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

| Hexane | 1.9 | [Experimental Value] | [Calculated Value] |

Molecular Interactions Governing Dissolution

The dissolution process can be visualized as a balance of intermolecular forces.

Caption: Intermolecular forces at play during the dissolution process.

For dissolution to occur, the energy required to overcome solute-solute and solvent-solvent interactions must be compensated by the formation of favorable solute-solvent interactions.

Conclusion

References

-

Nguyen, B. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Pal, A., et al. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Crystal Growth & Design, 21(9), 5225-5238. [Link]

-

ResearchGate. (2018). Predict solubility of organic compounds?[Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. [Link]

-

Munz, C., & Baldauf, C. (2017). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2), 147-158. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link]

-

Soltani, S., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics, 15(1), 93. [Link]

-

Gallicchio, E., & Levy, R. M. (2021). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. arXiv preprint arXiv:2105.12638. [Link]

-

Van der Maelen, J., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(10), e17351. [Link]

-

Abraham, M. H., & Acree, W. E., Jr. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(21), 12187-12239. [Link]

-

Dickhut, R. M., et al. (1989). Solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods. Environmental Toxicology and Chemistry, 8(8), 669-677. [Link]

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]

-

ResearchGate. (2025). Theoretical study of N–H· · ·O hydrogen bonding properties and cooperativity effects in linear acetamide clusters. [Link]

-

Applied Analytics. (n.d.). Measuring Aromatic Hydrocarbons (BTX). [Link]

-

National Center for Biotechnology Information. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

ResearchGate. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

-

National Center for Biotechnology Information. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. PubMed Central. [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. [Link]

-

National Center for Biotechnology Information. (2026). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. MDPI. [Link]

-

Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. [Link]

-

Analytical Chemistry. (1997). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

-

PubMed. (2018). Reverse-phase HPLC analysis and purification of small molecules. [Link]

-

ACS Publications. (2026). Structural, Electronic, and Optical Properties of Monoclinic Pharmaceutical Crystals: A DFT Study of Salicylic Acid, Acetylsalicylic Acid, and Acetaminophen. [Link]

-

ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?[Link]

-

Taylor & Francis Online. (2020). Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition. [Link]

-

MDPI. (2020). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. [Link]

-

Waters Corporation. (n.d.). Identifying and Quantitating Compounds Using HPLC. [Link]

-

European Journal of Engineering and Technology Research. (2019). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

-

Canadian Science Publishing. (n.d.). PART I. COMPLEX FORMATION BY PHOSPHINES CONTAINING THE TRIFLUOROMETHYL GROUP. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

ResearchGate. (n.d.). Physical properties of some common organic solvents. [Link]

-

RSC Publishing. (2004). Importance of O⋯N interaction between nitro groups in crystals. [Link]

- Google Patents. (n.d.). HPLC Method for purifying organic compounds.

-

Jurnal UPI. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. [Link]

-

Wikipedia. (n.d.). Diazonium compound. [Link]

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Khan Academy [khanacademy.org]

- 3. svedbergopen.com [svedbergopen.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. eu-opensci.org [eu-opensci.org]

- 10. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide safety data sheet (SDS)

This technical guide provides a comprehensive safety and technical profile for 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide (CAS 404-27-3). It is designed for researchers and process chemists handling this fluorinated intermediate in drug discovery and development.

CAS Number: 404-27-3 Document Type: Technical Safety & Application Guide Version: 2.1 (Scientific Release)

Executive Summary

This compound is a specialized fluorinated building block used primarily in the synthesis of androgen receptor modulators and as an impurity reference standard for tyrosine kinase inhibitors (e.g., Nintedanib). Its structure combines a strongly electron-withdrawing trifluoroacetyl group with a nitroaromatic core, imparting unique lipophilic and metabolic stability profiles. Users must manage risks associated with nitroaromatic toxicity (methemoglobinemia potential) and skin/eye irritation.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Parameter | Data |

| IUPAC Name | This compound |

| Synonyms | 4'-Nitro-2,2,2-trifluoroacetanilide; N-(p-Nitrophenyl)trifluoroacetamide |

| Molecular Formula | C₈H₅F₃N₂O₃ |

| Molecular Weight | 234.13 g/mol |

| Appearance | Pale yellow to beige crystalline solid |

| Melting Point | 152–156 °C (Literature range varies; typically lower than non-fluorinated analog) |

| Solubility | Soluble in EtOAc, DCM, MeOH, DMSO; Insoluble in water |

| pKa | ~10.5 (Amide N-H, estimated; increased acidity due to CF₃ group) |

| LogP | ~2.1 (Predicted) |

Structural Insight: The trifluoromethyl (CF₃) group exerts a strong inductive effect (-I), significantly reducing the electron density on the amide nitrogen compared to standard acetanilides. This makes the amide bond more susceptible to nucleophilic attack (hydrolysis) under basic conditions but stable in acidic media.

Hazard Identification & Toxicology (GHS)

GHS Classification

Based on read-across from p-nitroaniline and trifluoroacetamide derivatives:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation)

-

Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed or inhaled)

Toxicological Mechanisms

-

Methemoglobinemia Risk: Like many nitroaromatics, systemic absorption can lead to the oxidation of hemoglobin iron (Fe²⁺ to Fe³⁺), reducing oxygen transport capacity. Symptoms include cyanosis (blue skin/lips), headache, and fatigue.

-

Hydrolysis Hazard: In vivo or environmental hydrolysis releases Trifluoroacetic Acid (TFA) and p-Nitroaniline . p-Nitroaniline is a known hepatotoxin and blood toxin.

Signal Pathway: Methemoglobinemia Induction

The following diagram illustrates the biological pathway of toxicity upon exposure.

Caption: Metabolic pathway leading to potential methemoglobinemia via hydrolysis to p-nitroaniline.

Safe Handling & Engineering Controls

Occupational Exposure Band (OEB)

-

Recommendation: OEB 3 (10–100 µg/m³)

-

Rationale: While specific OELs are absent, the potential for cumulative blood toxicity warrants strict containment similar to other nitroaromatics.

Personal Protective Equipment (PPE) Matrix

| Protection Type | Specification | Rationale |

| Respiratory | N95 (minimum) or P100 HEPA | Prevents inhalation of fine dusts/aerosols. |

| Hand | Nitrile (Double gloving recommended) | Nitro compounds can permeate skin. 0.11mm nitrile provides splash protection; laminate film for prolonged contact. |

| Eye | Chemical Safety Goggles | Prevent ocular irritation from dust or hydrolysis byproducts (TFA). |

| Body | Tyvek® Lab Coat | Disposable outer layer to prevent clothing contamination. |

Synthesis & Reaction Safety

Objective: Synthesis of this compound from p-nitroaniline.

Protocol Overview

The standard synthesis involves the acetylation of p-nitroaniline using Trifluoroacetic Anhydride (TFAA) . This method is preferred over Trifluoroacetyl chloride due to ease of handling, though it generates Trifluoroacetic acid (TFA) as a byproduct.

Reaction Equation:

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask, dissolve p-nitroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) .

-

Base Addition: Add Pyridine or Triethylamine (1.1 eq) to scavenge the TFA byproduct. Note: This prevents acid-catalyzed side reactions.

-

Acylation (Exothermic): Cool the solution to 0°C. Add Trifluoroacetic Anhydride (TFAA) (1.1 eq) dropwise over 20 minutes.

-

Safety: TFAA is corrosive and reacts violently with water. Ensure the system is under inert gas (N₂/Ar).

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup:

-

Quench with saturated NaHCO₃ (Caution: CO₂ evolution/foaming).

-

Wash organic layer with 1M HCl (to remove pyridine), then Brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

Synthesis Workflow Diagram

Caption: Synthesis workflow highlighting critical safety control points (Exotherm, CO2 release).

Applications in Drug Development[8]

Impurity Profiling (Nintedanib)

This compound serves as a critical reference standard for impurity profiling in the manufacturing of Nintedanib (Ofev), a tyrosine kinase inhibitor. During the synthesis of Nintedanib, nitro-intermediates can undergo incomplete reduction or side-reactions with fluorinated reagents, necessitating the quantification of CAS 404-27-3 to meet ICH Q3A/B guidelines.

Bioisostere & SAR Studies

-

Lipophilicity Modulation: The trifluoroacetyl group significantly increases lipophilicity (LogP ~2.1) compared to the acetyl group (LogP ~1.4), enhancing membrane permeability.

-

Metabolic Stability: The C-F bonds block metabolic oxidation at the acetyl position, a common clearance pathway for acetamides.

-

Androgen Receptor Antagonists: The 4-nitro-trifluoroacetanilide scaffold mimics the electron-deficient ring systems found in anti-androgens like Flutamide and Nilutamide , making it a valuable probe for structure-activity relationship (SAR) libraries.

Emergency Response Protocols

| Incident | Protocol |

| Eye Contact | IMMEDIATE: Rinse cautiously with water for 15 minutes. Remove contact lenses. Seek medical attention immediately (Risk of TFA hydrolysis injury). |

| Skin Contact | Wash with soap and water for 15 minutes. Isolate contaminated clothing. Monitor for signs of cyanosis (blue lips/nails) indicating methemoglobinemia. |

| Inhalation | Move to fresh air.[1] If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation (risk of secondary contamination). |

| Spill Clean-up | Do not dry sweep. Dampen with water to prevent dust. Use HEPA vacuum or wet-wipe. Treat waste as hazardous (incineration recommended). |

| Fire | Use Dry Chemical, CO₂, or Alcohol-resistant foam. Hazard: Emits toxic fumes of Nitrogen Oxides (NOx) and Hydrogen Fluoride (HF). |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67885 (Related Trifluoroacetamides). PubChem. Available at: [Link]

-

Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence (Precursor Handling). Magritek Educational Series. Available at: [Link]

-

PrepChem. Synthesis of Trifluoroacetanilides using TFAA. PrepChem Organic Synthesis. Available at: [Link]

Sources

Methodological & Application

Advanced Synthetic Protocols: 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide as a Pivotal Intermediate

Executive Summary: The "Masked" Aniline Strategy

In the architecture of complex pharmaceutical intermediates, 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide serves as a high-fidelity "masked" aniline. Unlike standard acetamides, the trifluoroacetyl (TFA) group imparts unique electronic properties: it is significantly more lipophilic, hydrolytically stable under acidic conditions, yet readily cleaved under mild basic conditions.

This application note details the use of this compound as a linchpin for synthesizing unsymmetrical p-phenylenediamines . By differentiating the two nitrogen centers—one protected by the electron-withdrawing TFA group and the other derived from the reducible nitro group—researchers can sequentially introduce distinct functionalities (e.g., urea, sulfonamide, or amide linkages) with high regioselectivity.

Chemical Profile & Stability Matrix

| Property | Value / Description |

| CAS Number | 404-27-3 |

| Molecular Formula | C₈H₅F₃N₂O₃ |

| Molecular Weight | 234.13 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 150–152 °C |

| pKₐ (N-H) | ~11.5 (Enhanced acidity due to -CF₃ and -NO₂ groups) |

| Acid Stability | High. Stable to HCl/AcOH, H₂SO₄, and acidic reduction conditions. |

| Base Stability | Low. Labile to K₂CO₃/MeOH, NaOH, and nucleophilic bases. |

Core Synthesis Protocol

Objective: Preparation of this compound from p-nitroaniline.

Rationale

Direct acylation using trifluoroacetic anhydride (TFAA) is preferred over trifluoroacetyl chloride due to ease of handling and cleaner byproduct profile (trifluoroacetic acid vs. HCl).

Materials

-

p-Nitroaniline (1.0 eq)

-

Trifluoroacetic Anhydride (TFAA) (1.2 eq)

-

Dichloromethane (DCM) (Solvent, Anhydrous)

-

Pyridine (1.1 eq, optional acid scavenger) or Sodium Acetate

Step-by-Step Procedure

-

Dissolution: Charge a flame-dried round-bottom flask with p-nitroaniline (13.8 g, 100 mmol) and anhydrous DCM (150 mL). Stir at 0 °C under nitrogen atmosphere.

-

Addition: Add pyridine (8.9 mL, 110 mmol) followed by the dropwise addition of TFAA (16.7 mL, 120 mmol) over 30 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). The starting material (p-nitroaniline) is highly polar/colored; the product is less polar.

-

Workup: Quench with saturated NaHCO₃ solution (100 mL). Separate the organic layer and wash with 1M HCl (to remove pyridine), followed by brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude yellow solid from Ethanol/Water (9:1) to yield light yellow needles.

-

Typical Yield: 92–95%

-

Application I: The "Golden Intermediate" (Selective Reduction)

Target: N-(4-aminophenyl)-2,2,2-trifluoroacetamide Criticality: This step reduces the nitro group to an amine without cleaving the base-sensitive trifluoroacetamide.

Experimental Logic

Standard reduction methods like hydrazine/KOH (Wolff-Kishner conditions) are forbidden due to base sensitivity. Acidic metal reductions (Fe/AcOH) or neutral catalytic hydrogenation are required.

Protocol: Catalytic Hydrogenation (Neutral)

-

Setup: Dissolve this compound (10 mmol) in Methanol (50 mL).

-

Catalyst: Add 10% Pd/C (5 wt% loading, 0.1 eq).

-

Hydrogenation: Purge with H₂ gas (balloon pressure or 1 atm) and stir vigorously at room temperature for 4–6 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with methanol.

-

Isolation: Concentrate the filtrate to obtain the mono-protected diamine as an off-white solid.

-

Note: Use immediately or store under inert gas; free anilines are oxidation-prone.

-

Application II: Synthesis of Unsymmetrical Ureas

Scenario: Creating a drug scaffold with a urea linkage at one end and a free amine at the other.

Workflow

-

Coupling: React the N-(4-aminophenyl)-2,2,2-trifluoroacetamide (from App I) with an isocyanate (R-NCO) in DCM.

-

Result: A urea with the distal amine still protected by TFA.

-

-

Deprotection (The "Reveal"):

-

Dissolve the TFA-protected urea in Methanol/Water (5:1).

-

Add Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Stir at room temperature for 1–2 hours. The TFA group hydrolyzes to the free amine and methyl trifluoroacetate.

-

Outcome: An unsymmetrical urea with a free aniline ready for further derivatization.

-

Application III: N-Alkylation (Exploiting Acidity)

Mechanism: The electron-withdrawing nature of both the p-nitrophenyl ring and the trifluoroacetyl group renders the amide N-H proton highly acidic (pKₐ ~11.5), allowing alkylation under mild conditions.

Protocol: Mitsunobu Reaction

-

Reagents: this compound (1.0 eq), Alcohol (R-OH, 1.1 eq), Triphenylphosphine (PPh₃, 1.2 eq).

-

Solvent: THF (anhydrous).

-

Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise at 0 °C.

-

Outcome: Formation of the N-alkylated product. The TFA group prevents over-alkylation and can be removed later to yield secondary anilines.

Synthetic Pathway Visualization

The following diagram illustrates the divergent synthetic utility of the compound.

Figure 1: Divergent synthetic workflow starting from this compound, highlighting its role in accessing unsymmetrical diamines and secondary amines.[1][2][3][4][5][6][7][8]

References

-

Synthesis and Properties: Journal of Chemical, Biological and Physical Sciences. "Synthesis and crystallization of N-(4-nitrophenyl) acetamides." (2020).

-

Selective Reduction: Journal of Synthetic Chemistry. "Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4." (2024).[9][10]

-

Amide Reduction Protocols: Master Organic Chemistry. "Reduction of Amides to Amines."

-

Trifluoroacetyl Protection: Organic Chemistry Portal. "Trifluoroacetamides: Protection of Amino Groups."

-

General Reactivity: BuyersGuideChem. "N-(p-Nitrophenyl)-2,2,2-trifluoroacetamide Properties and Suppliers." [11]

Sources

- 1. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H5F3N2O3) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. rsc.org [rsc.org]

- 7. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]

- 8. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]

- 9. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 10. jsynthchem.com [jsynthchem.com]

- 11. N-(p-Nitrophenyl)-2,2,2-trifluoroacetamide | C8H5F3N2O3 - BuyersGuideChem [buyersguidechem.com]

Application Note: High-Efficiency Deprotection of Trifluoroacetyl (TFA) Groups from Electron-Deficient Anilines

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The removal of the trifluoroacetyl (TFA) protecting group from nitrogen centers is a critical transformation in medicinal chemistry, particularly when handling electron-deficient systems like 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide .

Unlike standard acetamides, the TFA group possesses strong electron-withdrawing properties due to the trifluoromethyl moiety. When coupled with a p-nitrophenyl group—which itself is strongly electron-withdrawing—the amide carbonyl carbon becomes exceptionally electrophilic.

Why this matters:

-

Enhanced Lability: The combined electron-withdrawing effects destabilize the amide bond toward nucleophilic attack. While standard acetamides often require refluxing in strong acid or base, this TFA derivative can often be cleaved under mild basic conditions at room temperature.

-

pKa Considerations: The leaving group, p-nitroaniline, has a pKa (~1.0 for the conjugate acid) significantly lower than unsubstituted aniline (~4.6). This reduced basicity makes the nitrogen a better leaving group during the collapse of the tetrahedral intermediate.

This guide presents two validated protocols: a Mild Carbonate Method (Method A) for sensitive substrates and a Hydroxide Method (Method B) for rapid, robust deprotection.

Methodology Selection Guide

| Feature | Method A: Mild Carbonate (Recommended) | Method B: Hydroxide Hydrolysis |

| Reagents | Potassium Carbonate ( | Sodium Hydroxide ( |

| Conditions | Room Temperature (20–25°C), 1–4 hours | 0°C to RT, < 1 hour |

| Mechanism | Methanolysis/Hydrolysis | Direct Hydrolysis |

| Selectivity | High (Preserves esters, some carbamates) | Moderate (May hydrolyze esters) |

| Suitability | Complex scaffolds, base-sensitive groups | Simple substrates, scale-up |

Detailed Experimental Protocols

Method A: Mild Solvolysis (The "Gold Standard")

Best for: Maximizing yield and purity; avoiding side reactions.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Base: Potassium Carbonate (

) (2.0 – 3.0 equiv) -

Solvent: Methanol (MeOH) or MeOH/Water (9:1)

Step-by-Step Workflow:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in Methanol (0.1 M concentration).

-

Note: If the substrate is not fully soluble, add a minimal amount of THF to achieve a homogeneous solution.

-

-

Base Addition: Add powdered

(2.0 equiv) in a single portion.-

Observation: The suspension may turn yellow/orange immediately due to the formation of the p-nitroaniline anion or charge-transfer complexes.

-

-

Reaction: Stir vigorously at room temperature.

-

Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS every 30 minutes. The starting material (

) should disappear, and the more polar product (

-

-

Quench & Workup:

-

Evaporate the Methanol under reduced pressure (Rotavap).

-

Resuspend the residue in Water (20 mL/g substrate).

-

The product, 4-nitroaniline, is sparingly soluble in water and may precipitate.

-

Extract with Ethyl Acetate (

volumes).

-

-

Purification: Wash the combined organic layers with Brine, dry over

, filter, and concentrate.-

Result: Usually affords pure yellow solid without need for chromatography.

-

Method B: Rapid Hydroxide Cleavage

Best for: Large scale (>10g) or simple substrates where speed is priority.

Reagents:

-

Substrate (1.0 equiv)

-

1M NaOH (3.0 equiv)

-

Ethanol (EtOH)

Step-by-Step Workflow:

-

Setup: Suspend the substrate in Ethanol (0.2 M).

-

Addition: Add 1M NaOH solution dropwise at room temperature.

-

Exotherm Warning: This reaction can be slightly exothermic. For scales >5g, use an ice bath during addition.

-

-

Reaction: Stir at ambient temperature. Reaction is typically complete within 15–45 minutes.

-

Neutralization: Carefully adjust pH to ~7-8 using 1M HCl.

-

Critical: Do not acidify below pH 2, or you will protonate the aniline (forming the water-soluble hydrochloride salt), making extraction difficult.

-

-

Isolation: Filter the precipitated solid (if abundant) or extract with Dichloromethane (DCM).

Mechanistic Insight

The deprotection proceeds via a nucleophilic acyl substitution. The presence of the nitro group is the key driver for the reaction's efficiency.

Figure 1: Mechanism of base-catalyzed TFA deprotection. The electron-withdrawing nitro group stabilizes the leaving nitrogen anion, lowering the activation energy for the collapse step.

Troubleshooting & Optimization ("Self-Validating System")

| Symptom | Diagnosis | Corrective Action |

| Stalled Reaction | Poor solubility of starting material. | Add THF or Dioxane as a co-solvent.[1] Ensure vigorous stirring. |

| Low Yield (Extraction) | Product trapped as salt (anilinium). | Check aqueous pH.[2][3] If pH < 4, the aniline is protonated ( |

| Dark/Tarry Crude | Oxidation of aniline. | Perform reaction under Nitrogen ( |

| Ester Hydrolysis (Side Rxn) | Base too strong (Method B). | Switch to Method A ( |

Safety & Waste Management

-

Toxicity: 4-Nitroaniline is highly toxic by inhalation, ingestion, and skin contact. It is a Methemoglobinemia agent.

-

Control: Double-glove (Nitrile). Handle exclusively in a fume hood.

-

-

Staining: Nitroanilines are potent yellow dyes.

-

Tip: Clean glassware immediately with Acetone/Ethanol.

-

-

Waste: The aqueous waste will contain Trifluoroacetate salts. Do not mix with strong acids (risk of volatile TFA fumes). Dispose of as halogenated organic waste.

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Standard reference for TFA stability and cleavage conditions).

-

Katritzky, A. R.; et al. "Synthesis of Trifluoroacetamides."[3] Synthesis, 1999 , 55-57.[3] Link

-

Moussa, Z.; Romo, D. "Mild Deprotection of Trifluoroacetamides."[3] Synlett, 2006 , 3294-3298.[3] Link

-

Blondelle, S. E.; Houghten, R. A. "Comparison of TFA cleavage methods."[4] Int. J. Pept.[4] Protein Res., 1993 , 41, 522.[4] Link

Sources

Application Note: High-Fidelity Synthesis of Asymmetric Bioactive Scaffolds Using 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide

Executive Summary

2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide (TFNA) is a critical intermediate for the synthesis of asymmetric p-phenylenediamine (p-PDA) scaffolds. In medicinal chemistry, it serves as a "masked" diamine, offering a robust orthogonal protection strategy. The trifluoroacetyl (TFA) group protects one amine terminus while maintaining stability during the chemical reduction of the para-nitro group.

This guide details the use of TFNA to synthesize bioactive molecules, specifically focusing on Histone Deacetylase (HDAC) inhibitors and Kinase Inhibitors , where the asymmetric diamine core is essential for linking a Zinc-Binding Group (ZBG) to a hydrophobic "cap."

Key Chemical Advantages

-

Orthogonal Protection: The TFA group is stable to acidic and reducing conditions but labile to mild basic hydrolysis, allowing precise sequential functionalization of the aromatic ring.

-

Electronic Modulation: The strong electron-withdrawing nature of the

group alters the pKa of the amide proton, facilitating unique N-alkylation pathways not possible with standard acetamides. -

Solubility Enhancement: Fluorination improves the lipophilicity of intermediates, aiding purification in organic solvents during multi-step synthesis.

Core Synthetic Strategy: The Asymmetric p-PDA Workflow

The primary utility of TFNA lies in its ability to generate p-aminoanilines with distinguishable nitrogen termini. The workflow follows a Reduction

Visualizing the Pathway

The following diagram illustrates the orthogonal deprotection and functionalization strategy.

Caption: Orthogonal functionalization workflow converting TFNA into an asymmetric bioactive ligand.

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction of the Nitro Group

Objective: Reduce the nitro group to a primary amine without cleaving the trifluoroacetyl protecting group. Target Molecule: N-(4-aminophenyl)-2,2,2-trifluoroacetamide.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Catalyst: 10% Pd/C (5 mol%)

-

Solvent: Methanol (anhydrous)

-

Hydrogen Source:

balloon (1 atm)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve 1.0 g (4.27 mmol) of TFNA in 20 mL of anhydrous methanol.

-

Catalyst Addition: Carefully add 10% Pd/C (45 mg) under an inert argon atmosphere. Caution: Dry Pd/C is pyrophoric.

-

Hydrogenation: Purge the flask with hydrogen gas three times. Stir the suspension vigorously under a hydrogen balloon at room temperature (25°C).

-

Monitoring: Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes). The starting material (

) should disappear, replaced by a lower, fluorescent amine spot ( -

Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with 20 mL methanol.

-

Isolation: Concentrate the filtrate in vacuo to yield the off-white solid product.

-

Yield Expectation: >90%[1]

-

Quality Check:

H NMR should show the disappearance of the nitro-adjacent aromatic doublets and the appearance of a broad

-

Protocol B: Synthesis of HDAC Inhibitor Scaffold (Coupling & Deprotection)

Objective: Attach a hydrophobic "Cap" group, remove the TFA protection, and attach a Zinc-Binding Group (ZBG).

Phase 1: Cap Attachment (Amide Coupling)

-

Activation: Dissolve the carboxylic acid "Cap" (e.g., 4-methylbenzoic acid, 1.1 equiv) in DMF. Add EDC

HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 mins. -

Coupling: Add the N-(4-aminophenyl)-2,2,2-trifluoroacetamide (from Protocol A, 1.0 equiv) and DIPEA (2.0 equiv). Stir at RT for 12 hours.[2][3]

-

Workup: Dilute with EtOAc, wash with 1M HCl, saturated

, and brine. Dry over

Phase 2: TFA Deprotection (Hydrolysis)

Note: The TFA group is much more labile than a standard acetyl group, allowing mild cleavage.

-

Reaction: Dissolve the coupled intermediate in Methanol/Water (4:1).

-

Base Hydrolysis: Add

(2.0 equiv). Stir at room temperature.-

Critical Control Point: Do not heat. Heating may cleave the "Cap" amide bond.

-

-

Monitoring: Reaction is typically complete in 1–2 hours.

-

Isolation: Evaporate methanol. Extract the aqueous residue with DCM. The product is the free mono-acylated p-phenylenediamine.

Application Data & Performance Metrics

When using TFNA for library synthesis, yields and selectivity are critical. The table below summarizes performance metrics for standard transformations.

| Transformation | Reagents | Typical Yield | Selectivity Note |

| Nitro Reduction | 92–96% | TFA group is 100% stable; no defluorination observed. | |

| Nitro Reduction | Fe, | 85–90% | Alternative for halogenated substrates sensitive to hydrogenolysis. |

| TFA Deprotection | 88–95% | Orthogonal: Boc and Cbz groups remain stable under these conditions. | |

| TFA Deprotection | 80–85% | Milder condition for extremely sensitive ester linkages. |

Troubleshooting & Optimization

Issue: Partial Defluorination

Symptom: Appearance of difluoro- or monofluoro-acetamides in Mass Spec.

Cause: Over-reduction during hydrogenation steps, particularly if

Issue: Solubility in Coupling Reactions

Symptom: Precipitation of the amine intermediate in DCM or Toluene. Cause: The trifluoroacetamide group creates strong intermolecular hydrogen bonds. Solution: Use polar aprotic solvents like DMF or NMP for coupling reactions. The addition of LiCl (0.1 M) can sometimes disrupt aggregates and improve reaction kinetics.

References

-

BOC Sciences. N-(4-Nitrophenyl)-2,2,2-trichloroacetamide and related impurities in Kinase Inhibitors. Retrieved from

-

National Institutes of Health (NIH). Computationally Guided Design, Synthesis, and Evaluation of Novel Non-Hydroxamic Histone Deacetylase Inhibitors. PubMed Central. Retrieved from

-

Royal Society of Chemistry. Regioselective nitration of Anilines and protection strategies. RSC Advances.[4] Retrieved from

-

ResearchGate. The Use of Trifluoroacetyl as an N- and O-Protecting Group during Synthesis. Retrieved from

-

MDPI. Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs). Molecules.[2][4][5][][7][8][9][10][11][12][13][14] Retrieved from

Sources

- 1. Photochemical C-F Activation Enables Defluorinative Alkylation of Trifluoroacetates and -Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 7. Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs) [mdpi.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 10. Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. researchgate.net [researchgate.net]

- 13. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor [dspace.mit.edu]

- 14. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HPLC Analysis using 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide as a Derivatizing Agent

Introduction: Enhancing Analyte Detection in HPLC

In the realm of High-Performance Liquid Chromatography (HPLC), the derivatization of analytes is a powerful strategy to enhance their detectability and improve chromatographic behavior. This is particularly crucial for compounds that lack a native chromophore or fluorophore, rendering them difficult to detect using common UV-Vis or fluorescence detectors. Chemical derivatization modifies the analyte to attach a molecule with desirable properties, such as strong UV absorbance or fluorescence, thereby significantly increasing the sensitivity and selectivity of the analysis.

This application note details the use of 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide as a pre-column derivatizing agent for the HPLC analysis of primary and secondary amines. The presence of the 4-nitrophenyl group introduces a strong chromophore, allowing for sensitive detection at higher wavelengths where interference from matrix components is often reduced. The trifluoroacetyl group can enhance the stability of the derivative and improve its chromatographic properties.

Synthesis of the Derivatizing Agent: this compound

The derivatizing agent, this compound, can be synthesized in the laboratory through the acylation of 4-nitroaniline with trifluoroacetic anhydride. This reaction is a straightforward nucleophilic acyl substitution.

Reaction Scheme:

The lone pair of electrons on the nitrogen atom of 4-nitroaniline attacks one of the carbonyl carbons of trifluoroacetic anhydride. This is followed by the elimination of a trifluoroacetate ion, resulting in the formation of the desired N-(4-nitrophenyl)trifluoroacetamide.

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide

Foreword: The Strategic Importance of Fluorinated Synthons in Medicinal Chemistry

The introduction of fluorine-containing functional groups into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design. The trifluoroacetyl group, in particular, serves a dual purpose: it can act as a protecting group for amines and as a building block for more complex fluorinated moieties.[1] The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] 2,2,2-Trifluoro-N-(4-nitrophenyl)acetamide is a key starting material that embodies this principle. Its structure, featuring a reactive nitro group and a stable trifluoroacetamide, makes it a versatile precursor for a variety of pharmaceutical intermediates. This guide provides an in-depth exploration of its synthesis, subsequent transformation, and application in the synthesis of valuable pharmaceutical building blocks.

Section 1: Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling and successful application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₃N₂O₃ | [2] |

| Molecular Weight | 234.13 g/mol | [2] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | 338.9 °C (predicted) | - |

| Density | 1.55 g/cm³ (predicted) | - |

| pKa | 6.75 (predicted) | - |

Section 2: Synthesis of this compound

The synthesis of the title compound is achieved through the trifluoroacetylation of 4-nitroaniline. This reaction is a classic example of nucleophilic acyl substitution.[3]

Underlying Principles and Mechanistic Insight

The trifluoroacetylation of 4-nitroaniline is most efficiently carried out using trifluoroacetic anhydride (TFAA) as the acylating agent. The reaction proceeds via the nucleophilic attack of the amino group of 4-nitroaniline on one of the carbonyl carbons of TFAA. The electron-withdrawing nature of the nitro group deactivates the aniline nitrogen, making it less nucleophilic. Therefore, the reaction may require gentle heating or an extended reaction time to proceed to completion. The use of a base is generally not necessary when using a highly reactive anhydride like TFAA, as the reaction is essentially irreversible.

Detailed Laboratory-Scale Synthesis Protocol

This protocol is designed for the synthesis of multi-gram quantities of this compound.

Materials and Equipment:

-

4-Nitroaniline (1.0 eq)

-

Trifluoroacetic anhydride (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 4-nitroaniline in 100 mL of anhydrous dichloromethane.

-

Addition of Acylating Agent: While stirring, slowly add 1.2 equivalents of trifluoroacetic anhydride to the solution at room temperature. An exotherm may be observed.

-

Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and carefully quench with 50 mL of saturated aqueous sodium bicarbonate solution to neutralize any excess trifluoroacetic anhydride and trifluoroacetic acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system such as ethanol/water to afford a crystalline solid.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Section 3: Reduction to 2,2,2-Trifluoro-N-(4-aminophenyl)acetamide: A Key Pharmaceutical Intermediate

The reduction of the nitro group to an amine is a pivotal transformation, yielding the highly valuable intermediate, 2,2,2-Trifluoro-N-(4-aminophenyl)acetamide. This intermediate is a precursor to a wide range of more complex molecules.

Rationale for Catalyst and Reaction Condition Selection

Catalytic hydrogenation is the preferred industrial method for the reduction of aromatic nitro compounds due to its high efficiency and clean reaction profile.[4] Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for this transformation.[5] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. The trifluoroacetyl group is stable under these hydrogenation conditions.[1]

Detailed Laboratory-Scale Reduction Protocol

Materials and Equipment:

-

This compound (1.0 eq)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Ethanol or Ethyl Acetate

-

Hydrogen source (balloon or hydrogenation apparatus)

-

Parr shaker or similar hydrogenation setup

-

Celite® for filtration

Procedure:

-

Reaction Setup: To a hydrogenation vessel, add a solution of this compound in ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas three times. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to afford the crude 2,2,2-Trifluoro-N-(4-aminophenyl)acetamide.

-

Purification: The product is often of high purity and can be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Reaction Pathway Diagram

Caption: Catalytic reduction of the nitro group to yield the key amine intermediate.

Section 4: Application in the Synthesis of a Pharmaceutical Intermediate: A Case Study

2,2,2-Trifluoro-N-(4-aminophenyl)acetamide is a valuable building block for the synthesis of various pharmaceutical agents. For instance, it can be a precursor for the synthesis of kinase inhibitors and other targeted therapies.

Synthesis of a Substituted Pyrimidine Intermediate

Substituted pyrimidines are common scaffolds in many kinase inhibitors. The amino group of 2,2,2-Trifluoro-N-(4-aminophenyl)acetamide can be used to displace a leaving group on a pyrimidine ring via a nucleophilic aromatic substitution (SNAr) reaction.[6]

Reaction Scheme:

This reaction involves the coupling of 2,2,2-Trifluoro-N-(4-aminophenyl)acetamide with a suitably substituted chloropyrimidine. The reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Protocol Outline:

-

Reactants: 2,2,2-Trifluoro-N-(4-aminophenyl)acetamide and a 2,4-dichloropyrimidine derivative.

-

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Base: Diisopropylethylamine (DIPEA) or potassium carbonate.

-

Conditions: The reaction mixture is heated to promote the substitution reaction.

-

Workup and Purification: Standard aqueous workup followed by purification by column chromatography or recrystallization.

Logical Relationship Diagram

Caption: Logical progression from the starting material to a potential API.

References

-

Bolm, C., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. The Journal of Organic Chemistry. [Link]

-

Chen, J., et al. (2021). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Organic Letters. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2019). ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2020). Synthesis of N-(4 nitrophenyl) acetamide. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]

- Google Patents. (n.d.).

-

Semantic Scholar. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry. [Link]

-

Lawrence, H. R., et al. (2014). Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. Chemistry. [Link]

-

NIST. (n.d.). Acetamide, 2,2,2-trifluoro-N-phenyl-. NIST WebBook. [Link]

- Google Patents. (n.d.).

-

Soloshonok, V. A., & Hasegawa, H. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals. [Link]

-

Massachusetts Institute of Technology. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. [Link]

-

University of Bath. (n.d.). The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. [Link]